(10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid
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Overview
Description
Preparation Methods
The synthesis of IX-207-887 involves several steps, starting with the preparation of the core structure, which is a heterocyclic compound. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the formation of a benzo[4,5]cyclohepta[1,2-b]thiophene ring system.
Functionalization: The core structure is then functionalized by introducing various substituents, such as methoxy and acetic acid groups.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve a high degree of purity.
Industrial production methods for IX-207-887 are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and reduce production costs .
Chemical Reactions Analysis
IX-207-887 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: IX-207-887 can be reduced using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the core structure are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
IX-207-887 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of IX-207-887 involves the inhibition of interleukin-1 release from human monocytes and mouse peritoneal macrophages . This inhibition is achieved through the modulation of various signaling pathways and molecular targets, including the suppression of cytokine production and the inhibition of specific enzymes involved in the inflammatory response . The compound does not affect the adherence of human monocytes or the proliferation of thymocytes induced by interleukin-1 or interleukin-2 .
Comparison with Similar Compounds
IX-207-887 is unique in its ability to selectively inhibit interleukin-1 release without significantly affecting other cytokines or cellular processes . Similar compounds include:
Methotrexate: A commonly used anti-inflammatory drug that inhibits dihydrofolate reductase and has broader effects on the immune system.
Sulfasalazine: Another anti-inflammatory agent that works by inhibiting the production of inflammatory mediators.
Leflunomide: An immunomodulatory drug that inhibits pyrimidine synthesis and has a different mechanism of action compared to IX-207-887.
IX-207-887 stands out due to its specificity for interleukin-1 inhibition and its potential for fewer side effects compared to other anti-inflammatory drugs .
Properties
CAS No. |
128439-98-5 |
---|---|
Molecular Formula |
C16H12O3S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(2E)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid |
InChI |
InChI=1S/C16H12O3S/c1-19-14-8-10-4-2-3-5-11(10)13(9-15(17)18)12-6-7-20-16(12)14/h2-9H,1H3,(H,17,18)/b13-9+ |
InChI Key |
XIKRQPKFOKKGGW-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=CC2=CC=CC=C2/C(=C\C(=O)O)/C3=C1SC=C3 |
SMILES |
COC1=CC2=CC=CC=C2C(=CC(=O)O)C3=C1SC=C3 |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=CC(=O)O)C3=C1SC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(10-methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thiophene-4-ylidene)acetic acid 10-MBCTYA IX 207,887 IX 207-887 IX-207,887 IX-207-887 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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